molecular formula C15H12N2O3 B11769280 3-(4-Phenoxyphenyl)imidazolidine-2,4-dione CAS No. 923039-29-6

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B11769280
CAS No.: 923039-29-6
M. Wt: 268.27 g/mol
InChI Key: UHRZWZOMIKMALQ-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted at the 3-position with a 4-phenoxyphenyl group. This compound belongs to a broader class of hydantoins, which are structurally related to anticonvulsants like phenytoin (5,5-diphenylimidazolidine-2,4-dione). The phenoxyphenyl substituent introduces unique electronic and steric properties, influencing its pharmacological profile and physicochemical behavior.

Properties

CAS No.

923039-29-6

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

3-(4-phenoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O3/c18-14-10-16-15(19)17(14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)

InChI Key

UHRZWZOMIKMALQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Phenoxyphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the compound is synthesized by reacting appropriate aldehydes with active methylene compounds in the presence of a base . Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines urea, aldehydes, and cyanides to form the imidazolidine-2,4-dione core . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Phenoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The imidazolidine-2,4-dione scaffold is highly modular, with substituents at the 3-, 5-, or nitrogen positions dictating biological activity and physical properties. Key analogs include:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
3-(4-Fluorophenyl)imidazolidine-2,4-dione 4-Fluorophenyl at C3 Not reported 61.2 ESI-MS m/z: 195.1 [M+H]⁺
5-(4-Fluorobenzylidene)thiazolidine-2,4-dione Benzylidene group at C5 (thiazolidine core) Not reported Not reported IR: 1689 cm⁻¹ (C=O), 756 cm⁻¹ (C-S)
3-(Hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione Hydroxymethyl at C3, 4-methoxyphenyl at N1 Not reported 90 X-ray crystallography confirmed
1,3-Dibenzyl-5-(4-phenoxyphenyl)imidazolidine-2,4-dione Dibenzyl groups at N1/N3, phenoxyphenyl at C5 Not reported Not reported Not reported

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 3-(4-fluorophenyl) derivatives) enhance polarity and may improve solubility, whereas electron-donating groups (e.g., methoxy in 3-(4-methoxyphenyl) derivatives) increase lipophilicity .
  • Core Modifications : Replacement of the imidazolidine ring with thiazolidine (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione) introduces sulfur, altering hydrogen-bonding and π-stacking interactions .
  • Steric Hindrance: Bulky substituents like dibenzyl groups (e.g., 1,3-dibenzyl-5-(4-phenoxyphenyl) derivative) may reduce metabolic degradation but limit membrane permeability .
Anticonvulsant Activity:
  • Phenytoin Derivatives : Schiff bases of phenytoin (e.g., SB1-Ph to SB4-Ph) exhibit additive anticonvulsant effects in rodent models. For example, SB1-Ph (thiophene-substituted) shows enhanced potency compared to unmodified phenytoin .
Antiarrhythmic Activity:
  • Aminoalkyl Derivatives: 5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione (Ki = 13.9 nM for α1-adrenoreceptors) demonstrates strong prophylactic antiarrhythmic effects, correlating with receptor affinity .
Receptor Binding and Selectivity:
  • Piperazine-Hydantoin Hybrids : Derivatives with piperazine moieties (e.g., compound 4 and 5 in ) exhibit dual α1-adrenergic and serotonin receptor activity, highlighting the role of nitrogen-containing substituents in modulating receptor cross-reactivity .

Key Research Findings and Implications

Thiazolidine vs. Imidazolidine Cores : Thiazolidine derivatives (e.g., ) show distinct bioactivity profiles due to sulfur's electronegativity and hydrogen-bonding capacity .

Clinical Potential: Aminoalkyl and piperazine-substituted derivatives () highlight the scaffold's versatility in targeting GPCRs, suggesting therapeutic applications beyond anticonvulsants .

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